Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate

Description

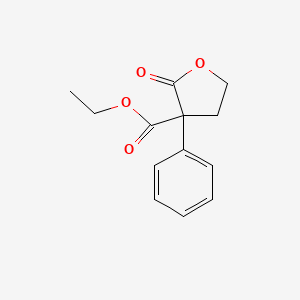

Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate is a tetrahydrofuran (THF) derivative featuring a 2-oxo group, a phenyl substituent at position 3, and an ethyl carboxylate ester at the same position. This compound’s structure combines aromatic (phenyl) and cyclic ether (tetrahydrofuran) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

19313-67-8 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 2-oxo-3-phenyloxolane-3-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-2-16-11(14)13(8-9-17-12(13)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

ZHPYXIQEJYLFAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCOC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Saturation

Key Observations :

- Phenyl vs.

- Saturation Effects : Dihydrofuran derivatives (e.g., ) lack full saturation, increasing reactivity toward electrophiles compared to THF analogs .

- Aromatic vs. Aliphatic Esters : Benzofuran derivatives () exhibit fused aromatic systems, likely improving UV absorbance and stability in biological systems .

Physicochemical Properties

- Solubility: The phenyl group in the target compound reduces water solubility compared to non-aromatic analogs (e.g., ’s Ethyl 2-oxotetrahydrofuran-3-carboxylate) .

- Stability : THF rings with electron-withdrawing groups (e.g., 2-oxo) may undergo ring-opening reactions more readily than dihydrofuran or benzofuran derivatives .

Biological Activity

Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate (EOTC) is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its applications in pharmaceutical development, organic synthesis, and potential therapeutic effects.

Chemical Structure and Properties

EOTC is characterized by its unique tetrahydrofuran ring structure, which contributes to its biological properties. The molecular formula is , and its structure can be represented as:

1. Pharmaceutical Applications

EOTC has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties facilitate the development of compounds that can modulate pain pathways and reduce inflammation.

2. Antimicrobial Activity

Recent studies have demonstrated that EOTC exhibits notable antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action may involve the inhibition of bacterial fatty acid synthesis pathways, similar to other compounds targeting the FabG enzyme .

3. Antitumor Activity

Research indicates that EOTC possesses antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells. A study highlighted the ability of EOTC to inhibit cell proliferation in various cancer cell lines, making it a candidate for further investigation in cancer therapies .

Table 1: Summary of Biological Activities of EOTC

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Intermediate for pain relief medications | |

| Antimicrobial | Effective against specific bacterial strains | |

| Antitumor | Inhibits proliferation in cancer cells |

The biological activities of EOTC can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: EOTC may inhibit key enzymes involved in fatty acid synthesis, disrupting bacterial growth and proliferation.

- Induction of Apoptosis: In cancer cells, EOTC appears to activate apoptotic pathways, leading to cell death.

Conclusion and Future Directions

This compound represents a promising compound with multifaceted biological activities. Its applications in pharmaceutical development, particularly as an analgesic and antimicrobial agent, warrant further exploration. Future research should focus on elucidating the precise mechanisms of action and optimizing its structure for enhanced efficacy and safety in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.